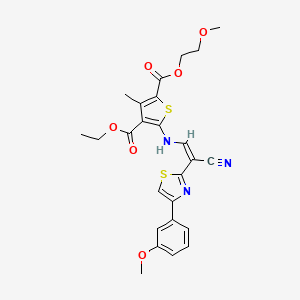![molecular formula C20H23FN2O4S2 B2981369 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922895-74-7](/img/structure/B2981369.png)
2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .
Molecular Structure Analysis
The molecular structure of this compound involves a benzo[b]thiophene-2-carboxamide core with various functional groups attached . The binding mode of similar compounds with the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction .Applications De Recherche Scientifique
1. Polymer Science and Material Engineering
Research into the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids reveals the synthesis of polymers that incorporate structures similar to the compound . These polymers exhibit high solubility in polar solvents and form tough, transparent films. The study highlights the polymer's thermal stability and potential applications in materials science (Hsiao & Huang, 1997).
2. Pharmaceutical Research
A diverse series of substituted benzenesulfonamides were studied for their aldose reductase inhibitory activity, which is crucial for managing diabetic complications. The compounds, bearing structural resemblance to the chemical in focus, demonstrated significant in vitro activity, suggesting their potential in developing new therapeutic agents (Alexiou & Demopoulos, 2010).
3. Environmental and Analytical Chemistry
Research into the development of fluorescent probes for the selective discrimination of thiophenols highlights the utility of compounds with sulfonamide groups in creating sensitive and selective detection techniques. These probes are valuable in environmental monitoring and the detection of toxic substances in water samples (Wang et al., 2012).
4. Synthetic Organic Chemistry
The synthesis of thiophenylhydrazonoacetates from carboxamide precursors like 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrates the compound's versatility in producing a variety of heterocyclic compounds. This work underscores the compound's role in generating new chemical entities with potential applications across several fields, including drug development (Mohareb et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S2/c1-12-4-9-15-16(11-12)28-20(18(15)19(22)25)23-17(24)3-2-10-29(26,27)14-7-5-13(21)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHQDYQIAJDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2981290.png)
![2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981291.png)
![N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2981292.png)
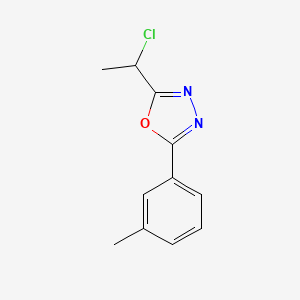
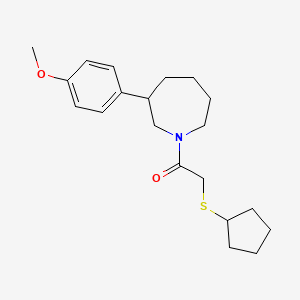
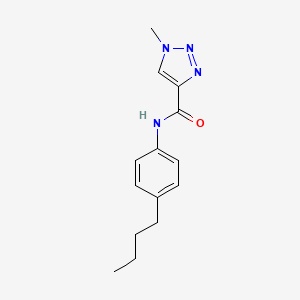

![N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2981300.png)
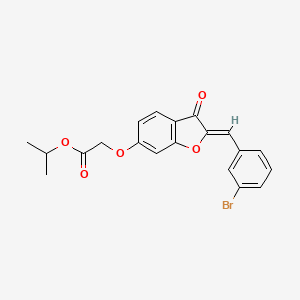
![methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2981304.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2981305.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)
